

Application Notes and Protocols for 1-(2-fluorophenyl)cyclopropanecarboxylic acid

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Compound of Interest

Compound Name: 1-(2-fluorophenyl)cyclopropanecarboxylic acid

Cat. No.: B1351642

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the synthesis, potential biological activity, and relevant experimental protocols for **1-(2-fluorophenyl)cyclopropanecarboxylic acid**. This compound belongs to a class of molecules that have garnered interest for their potential therapeutic applications, particularly in metabolic diseases.

Introduction

1-(2-fluorophenyl)cyclopropanecarboxylic acid is a synthetic cyclopropane derivative. The rigid cyclopropane scaffold is a valuable feature in medicinal chemistry, often conferring metabolic stability and unique conformational properties to drug candidates.^[1] The introduction of a fluorophenyl group can further enhance metabolic stability and influence binding affinity to biological targets. While specific data for **1-(2-fluorophenyl)cyclopropanecarboxylic acid** is limited in publicly available literature, its structural similarity to known inhibitors of acetyl-CoA carboxylase (ACC) suggests a potential role in the regulation of fatty acid metabolism.^{[2][3][4][5]}

Potential Biological Activity: Inhibition of Acetyl-CoA Carboxylase (ACC)

Acetyl-CoA carboxylase (ACC) is a rate-limiting enzyme in de novo lipogenesis, the process of synthesizing fatty acids.[2][4][5] ACC exists in two isoforms, ACC1 and ACC2. ACC1 is primarily located in the cytoplasm and is involved in fatty acid synthesis, while ACC2 is associated with the outer mitochondrial membrane and regulates fatty acid oxidation.[2][5] Inhibition of ACC can therefore decrease the production of new fatty acids and increase their breakdown, making it an attractive therapeutic target for metabolic disorders such as nonalcoholic steatohepatitis (NASH), a severe form of non-alcoholic fatty liver disease (NAFLD).[1][3][6][7][8]

Several studies have highlighted the potential of ACC inhibitors in reducing hepatic steatosis (fat accumulation in the liver) and fibrosis.[3] For instance, the dual ACC1/ACC2 inhibitor GS-0976 (firsocostat) has been shown to reduce hepatic de novo lipogenesis and improve liver enzyme levels in patients with NASH.[3] Given the structural similarities, it is plausible that **1-(2-fluorophenyl)cyclopropanecarboxylic acid** may exhibit similar inhibitory activity against ACC.

Experimental Protocols

Synthesis of 1-(2-fluorophenyl)cyclopropanecarboxylic acid

While a direct, detailed synthesis protocol for **1-(2-fluorophenyl)cyclopropanecarboxylic acid** is not readily available, a general method can be adapted from the synthesis of structurally related compounds, such as 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid.[9] The following is a proposed synthetic route.

Materials:

- 1,1-Cyclopropanedicarboxylic acid
- Thionyl chloride (SOCl₂)
- Triethylamine (Et₃N)
- 2-Fluoroaniline
- Dichloromethane (CH₂Cl₂)

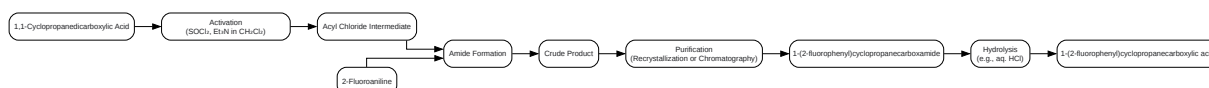
- Hydrochloric acid (HCl)
- Sodium sulfate (Na_2SO_4)
- Ethyl acetate (EtOAc)
- Heptane

Procedure:

- Activation of the Carboxylic Acid: In a round-bottom flask, dissolve 1,1-cyclopropanedicarboxylic acid (1.0 eq) in dichloromethane.
- Cool the solution in an ice bath and add triethylamine (3.0 eq).
- Slowly add thionyl chloride (1.2 eq) to the stirred solution while maintaining the temperature below 10°C .
- Stir the reaction mixture for 30 minutes in the ice bath.
- Amide Formation: In a separate flask, dissolve 2-fluoroaniline (1.0 eq) in dichloromethane.
- Slowly add the 2-fluoroaniline solution to the activated carboxylic acid solution, again keeping the temperature below 10°C .
- Allow the reaction to warm to room temperature and stir for an additional 1.5 hours.
- Work-up and Purification: Quench the reaction with the addition of water.
- Separate the organic layer and wash it sequentially with 1M HCl, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) or by column chromatography.

Note: This is a generalized protocol and may require optimization for yield and purity.

Synthesis Workflow



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Caption: Proposed workflow for the synthesis of **1-(2-fluorophenyl)cyclopropanecarboxylic acid**.

In Vitro ACC Inhibition Assay

To evaluate the inhibitory activity of **1-(2-fluorophenyl)cyclopropanecarboxylic acid** against ACC1 and ACC2, a radiometric assay measuring the incorporation of [14 C]bicarbonate into malonyl-CoA can be performed.

Materials:

- Recombinant human ACC1 and ACC2 enzymes
- **1-(2-fluorophenyl)cyclopropanecarboxylic acid** (test compound)
- Acetyl-CoA
- ATP
- [14 C]Sodium bicarbonate
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 2 mM DTT)
- Scintillation fluid
- Microplate scintillation counter

Procedure:

- Prepare a dilution series of the test compound in the assay buffer.
- In a microplate, add the assay buffer, recombinant ACC enzyme (ACC1 or ACC2), and the test compound at various concentrations.
- Initiate the reaction by adding a mixture of acetyl-CoA, ATP, and [^{14}C]sodium bicarbonate.
- Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
- Stop the reaction by adding an acid (e.g., perchloric acid).
- Transfer the reaction mixture to a scintillation vial containing scintillation fluid.
- Measure the radioactivity using a microplate scintillation counter to quantify the amount of [^{14}C]malonyl-CoA formed.
- Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.
- Determine the IC_{50} value by fitting the data to a dose-response curve.

Data Presentation:

The results of the ACC inhibition assay can be summarized in a table.

Compound	ACC1 IC_{50} (nM)	ACC2 IC_{50} (nM)
1-(2-fluorophenyl)cyclopropanecarboxylic acid	TBD	TBD
GS-0976 (Firsocostat) - Reference	2.1	6.1
ND-646 - Reference	TBD	TBD

TBD: To be determined experimentally. The IC₅₀ values for the reference compounds can be obtained from the literature.[\[3\]](#)

Cellular De Novo Lipogenesis Assay

This assay measures the ability of the test compound to inhibit the synthesis of new fatty acids in a cellular context, for example, in HepG2 human hepatoma cells.

Materials:

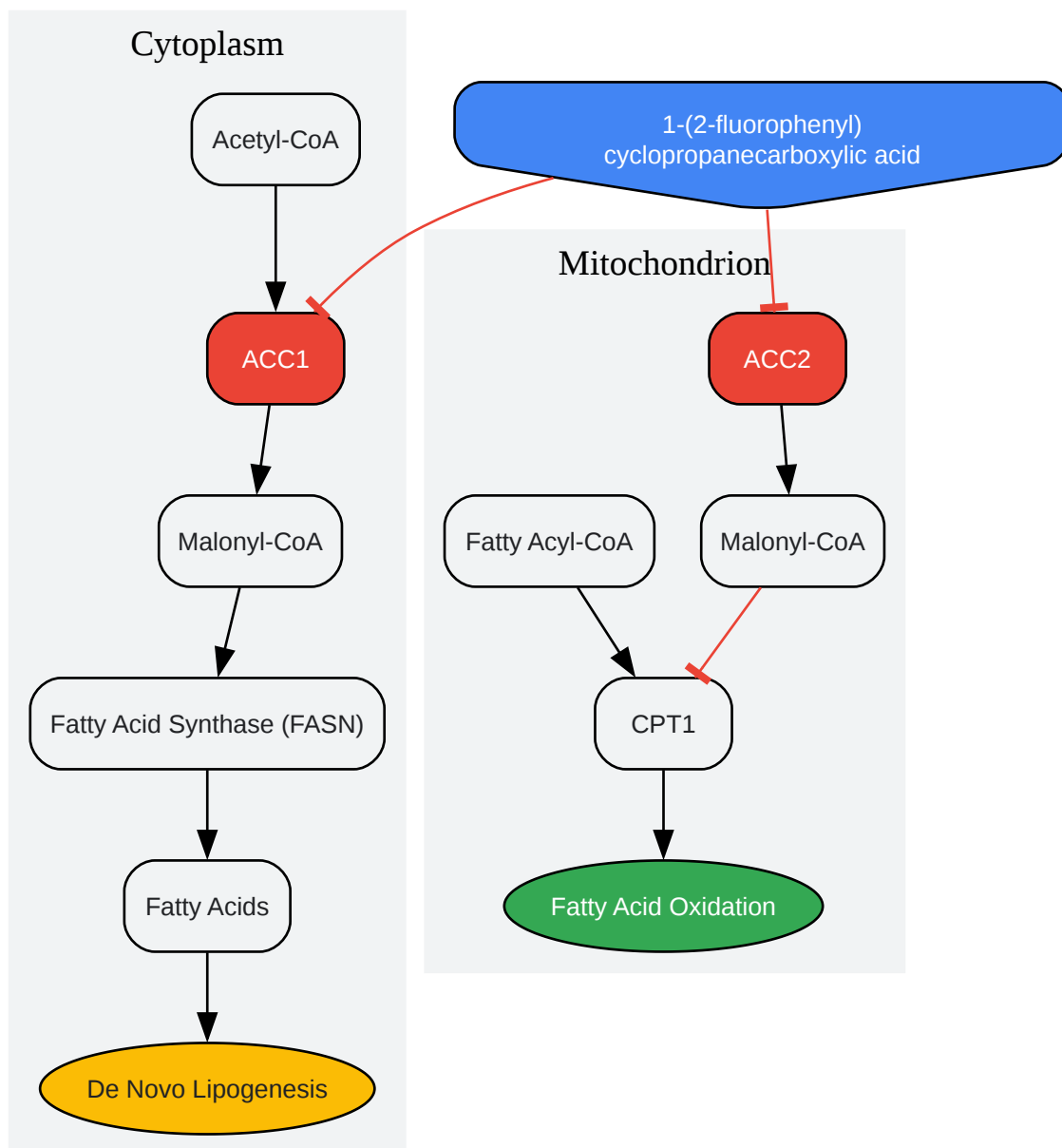
- HepG2 cells
- Cell culture medium
- **1-(2-fluorophenyl)cyclopropanecarboxylic acid** (test compound)
- [¹⁴C]Acetate
- Scintillation fluid
- Scintillation counter

Procedure:

- Plate HepG2 cells in a multi-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 2 hours).
- Add [¹⁴C]acetate to the cell culture medium and incubate for an additional period (e.g., 4 hours).
- Wash the cells with PBS to remove unincorporated [¹⁴C]acetate.
- Lyse the cells and extract the total lipids.
- Measure the radioactivity in the lipid extract using a scintillation counter.

- Calculate the percentage of inhibition of de novo lipogenesis for each concentration of the test compound.

ACC Inhibition and Downstream Effects



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Caption: Potential mechanism of action via ACC inhibition.

Disclaimer

The information provided in these application notes is intended for research purposes only. The experimental protocols are generalized and may require significant optimization. All experiments should be conducted in a suitably equipped laboratory by trained personnel, following all relevant safety guidelines. The biological activity of **1-(2-fluorophenyl)cyclopropanecarboxylic acid** has been inferred from structurally related compounds and requires experimental validation.

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